2-Benzyl-1H-benzimidazole-6-carboxylic acid

Übersicht

Beschreibung

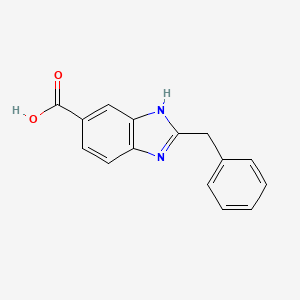

2-Benzyl-1H-benzimidazole-6-carboxylic acid: is a derivative of benzimidazole, a class of heterocyclic aromatic compounds. Benzimidazoles are known for their structural similarity to purines, which makes them significant in drug design and various biological applications. The compound features a benzyl group attached to the nitrogen atom at position 2 and a carboxylic acid group at position 6 of the benzimidazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1H-benzimidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with benzyl carboxylic acid derivatives. One efficient method is the one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. This method provides high yields and is relatively straightforward .

Industrial Production Methods: Industrial production of benzimidazole derivatives often employs catalytic redox cycling and transition metal-catalyzed C-N coupling reactions. These methods are scalable and provide high purity products suitable for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzyl-1H-benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Benzyl-1H-benzimidazole-6-carboxylic acid has been explored for its potential as a pharmacological agent:

- Antimicrobial Activity: Research indicates that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. A study demonstrated that modifications to the benzimidazole structure can enhance its efficacy against resistant strains of bacteria .

- Anticancer Properties: The compound has been investigated for its role in inhibiting cancer cell proliferation. Its mechanism involves the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| Anticancer Activity | Induces apoptosis in various cancer cell lines |

Biochemical Applications

This compound serves as a biochemical reagent in several pathways:

- Signal Transduction: Studies have shown that this compound can modulate signaling pathways such as MAPK and PI3K/Akt, which are crucial in cell growth and survival .

- Protein Interaction Studies: It is utilized in research involving protein-ligand interactions, particularly in the context of drug design and discovery .

| Application Area | Specific Use |

|---|---|

| Signal Transduction | Modulation of MAPK and PI3K/Akt pathways |

| Protein Interaction | Screening for potential drug candidates |

Material Science

The compound's unique chemical structure allows it to be used in developing advanced materials:

- Supramolecular Chemistry: 2-Benzyl-1H-benzimidazole derivatives have been integrated into supramolecular systems for targeted drug delivery applications. These systems utilize pH-sensitive properties to release drugs specifically at tumor sites .

| Material Type | Application |

|---|---|

| Supramolecular Nanoparticles | Targeted drug delivery systems |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated that compounds with electron-donating groups exhibited enhanced activity against resistant bacterial strains.

Case Study 2: Cancer Therapeutics

In another investigation, researchers assessed the anticancer properties of this compound on human breast cancer cells. The findings revealed that treatment with this compound resulted in significant apoptosis and reduced cell viability, suggesting its potential as a lead compound in cancer therapy.

Wirkmechanismus

The mechanism of action of 2-Benzyl-1H-benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with DNA and RNA, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

2-Phenylbenzimidazole: Similar in structure but with a phenyl group instead of a benzyl group.

1-Benzyl-2-methylbenzimidazole: Features a methyl group at position 2.

2-Aminobenzimidazole: Contains an amino group at position 2.

Uniqueness: 2-Benzyl-1H-benzimidazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Biologische Aktivität

2-Benzyl-1H-benzimidazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial , antiviral , anticancer , and anti-inflammatory effects. The structural characteristics of these compounds allow them to interact with various biological targets, making them valuable in drug development.

Key Biological Activities

- Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties. For instance, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. In one study, the compound showed a minimum inhibitory concentration (MIC) of 50 µg/ml against Salmonella typhi and 250 µg/ml against Candida albicans .

- Anticancer Activity : This compound has been evaluated for its potential to inhibit cancer cell proliferation. Research indicates that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways . For example, compounds related to benzimidazole have been shown to halt the cell cycle in cancer cells, thereby preventing tumor growth.

- Antiviral Activity : The compound has also been studied for its antiviral properties, particularly against hepatitis B and C viruses. It has been reported to inhibit the secretion of viral proteins, demonstrating significant antiviral potential .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes involved in various metabolic pathways, inhibiting their activity. This interaction can lead to altered cellular metabolism and function .

- Gene Expression Modulation : It influences gene expression patterns by interacting with transcription factors and other regulatory proteins, which can affect cellular responses to external stimuli .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted by Mahmoud et al. evaluated various benzimidazole derivatives for their antimicrobial activity using the broth microdilution method. The results indicated that this compound exhibited significant antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .

- Cancer Cell Studies : In vitro studies demonstrated that this compound could effectively induce cell cycle arrest in human cancer cell lines, leading to decreased viability and increased apoptosis rates. This effect was linked to the modulation of p53 and other apoptotic markers .

- Antiviral Mechanism : Xu et al. reported that benzimidazole derivatives could inhibit the secretion of hepatitis B surface antigen (HBsAg) with an EC50 value of 1.5 µM, indicating potential as antiviral agents .

Eigenschaften

IUPAC Name |

2-benzyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c18-15(19)11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYLIYKCQPPISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353757 | |

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208118-13-2 | |

| Record name | 2-Benzyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.